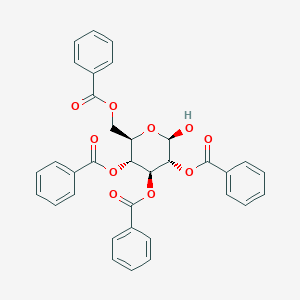

2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranose

Descripción general

Descripción

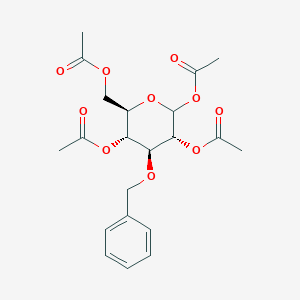

2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranose is a useful chiral building block used in the synthetic preparation of saponins and glycosides . It is an important D-glucopyranose derivative, which is often used as a pharmaceutical intermediate in the synthesis of derivatives for the treatment of Alzheimer’s disease, diabetes, and cancer .

Synthesis Analysis

The synthesis of 2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranose involves adding 19.4g of 2,3,4,6-tetra-O-benzyl-β-D-glucosinolate to 500mL of acetone, and then adding 18.7g of N-bromosuccinyl in batches with stirring Imine (NBS). After the addition, the reaction is carried out at 25°C for 0.5h .Molecular Structure Analysis

The crystal structures of 2,3,4,6-tetra-O-benzoyl-β-D-galactopyranosyl- (1→4)-1,2,6-tri-O-benzoyl-β-D-glucopyranose ethyl acetate hemisolvate, C 61 H 50 O 18 ·0.5C 4 H 8 O 2, and 1,2,4,6-tetra-O-benzoyl-β-D-glucopyranose acetone monosolvate, C 34 H 28 O 10 ·C 3 H 6 O, were determined and compared to those of methyl β-D-galactopyranosyl- (1→4)-β-D-glucopyranoside (methyl β-lactoside) and methyl β-D-glucopyranoside hemihydrate, C 7 H 14 O 6 ·0.5H 2 O, to evaluate the effects of O-benzoylation on bond lengths, bond angles and torsion angles .Chemical Reactions Analysis

The conformation of the O-benzoyl side-chains is highly conserved, with the carbonyl O atom either eclipsing the H atom attached to a 2°-alcoholic C atom or bisecting the H-C-H bond angle of an 1°-alcoholic C atom. Of the three bonds that determine the side-chain geometry, the C-O bond involving the alcoholic C atom exhibits greater rotational variability than the remaining C-O and C-C bonds involving the carbonyl C atom .Physical And Chemical Properties Analysis

The molecular weight of 2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranose is 596.6 g/mol . The compound has a XLogP3-AA value of 5.8, indicating its lipophilicity . It has one hydrogen bond donor .Aplicaciones Científicas De Investigación

Glucosylation Reactions

This compound is a D-glucopyranose derivative that has been used in glucosylation reactions . Glucosylation is a type of glycosylation, which is a critical function in biology and involves the attachment of a glucose molecule to a substrate. This process is essential in the synthesis of biomolecules and impacts a wide range of processes including cell-cell interaction, immune response, and pathogen recognition.

Direcciones Futuras

2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranose is a compound useful in organic synthesis. It enables the preparation of α-glucopyranosyl chloride as well as 1-C-α-D-glucopyranosyl derivatives; it can also be used in the preparation of important D-glucopyranosyl derivatives for glucosylation and other reactions . This suggests that it may have potential applications in the development of new pharmaceuticals and other chemical products.

Mecanismo De Acción

Target of Action

2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranose, also known as b-D-Glucopyranose, 2,3,4,6-tetrabenzoate, is a D-glucopyranose derivative . It is primarily used in glucosylation reactions , which involve the addition of glucose to other compounds. The primary targets of this compound are therefore molecules that can be glucosylated.

Mode of Action

The compound interacts with its targets through glucosylation, a type of glycosylation reaction where a glucose moiety is added . This process can alter the properties of the target molecule, including its solubility, stability, and biological activity.

Biochemical Pathways

The glucosylation reactions involving 2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranose can affect various biochemical pathways. The specific pathways and their downstream effects depend on the nature of the target molecules. For instance, glucosylation can modify proteins and lipids, affecting their function and interaction with other molecules .

Pharmacokinetics

The compound’s solubility in various solvents such as dmf, dmso, and ethanol has been reported , which could influence its bioavailability.

Result of Action

The molecular and cellular effects of 2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranose’s action depend on the specific target molecules and the context of the glucosylation reaction. In general, glucosylation can significantly alter the biological activity of target molecules, potentially influencing various cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranose. For instance, the pH and temperature of the reaction environment can affect the efficiency of glucosylation reactions . Additionally, the presence of other molecules can influence the compound’s stability and reactivity.

Propiedades

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-hydroxyoxan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O10/c35-30(22-13-5-1-6-14-22)40-21-26-27(42-31(36)23-15-7-2-8-16-23)28(43-32(37)24-17-9-3-10-18-24)29(34(39)41-26)44-33(38)25-19-11-4-12-20-25/h1-20,26-29,34,39H,21H2/t26-,27-,28+,29-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDYAJBVISGNLC-UCDCFHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranose | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1H-Benzo[d]imidazol-4-yl)formamide](/img/structure/B160531.png)